molecular formula C6H11N3 B1394081 N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine CAS No. 1287217-50-8

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Número de catálogo: B1394081
Número CAS: 1287217-50-8
Peso molecular: 125.17 g/mol
Clave InChI: FHIOHBFRXRJQHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a methyl group attached to an imidazole ring, which is known for its biological significance. The imidazole moiety is often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound.

Key Findings:

  • Antibacterial Activity : Research has shown that derivatives of imidazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated moderate to good antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .
Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Case Studies:

  • Study on Antimicrobial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and tested their efficacy against common pathogens using the cylinder wells diffusion method, establishing a comparative analysis with standard antibiotics .
  • Inhibition of Pathogens : Another research indicated that certain imidazole derivatives could inhibit the growth of clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in treating resistant infections .

Anticancer Activity

The imidazole ring's structural features have also been linked to anticancer properties in various studies.

Research Insights:

  • Targeting IDO : Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in cancer metabolism that has been targeted by compounds containing imidazole derivatives, including this compound. Inhibitors of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential.

Key Observations:

  • Bioavailability : Compounds with similar structures have shown varying degrees of bioavailability and metabolic stability, which are crucial for their efficacy as drugs .
  • Safety Profile : Toxicological assessments are necessary to ensure that the compound does not exhibit adverse effects when administered therapeutically.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine exhibit significant antimicrobial properties. A study demonstrated that imidazole derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

This compound has been investigated for its role in targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Inhibitors derived from imidazole structures have shown promise in enhancing anti-tumor immunity by blocking IDO activity, thus providing a pathway for cancer treatment .

Drug Development

The compound has been explored as a scaffold for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives have been synthesized to optimize their interaction with IDO, leading to more potent inhibitors .

Histamine Receptor Antagonism

Similar compounds have been known to act as antagonists at histamine H2 receptors, which are crucial in gastric acid secretion regulation. This property is leveraged in the development of drugs for treating conditions like peptic ulcers .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibition of bacterial growth; potential for new antimicrobial agents
Cancer TreatmentIDO inhibition to enhance anti-tumor immunity
Drug DevelopmentScaffold for novel pharmaceuticals; structural modifications for activity
Histamine AntagonismAntagonist properties at H2 receptors for ulcer treatment

Study on Antimicrobial Properties

A recent study synthesized various imidazole derivatives, including those related to this compound, and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results showed that certain modifications significantly enhanced antibacterial activity, highlighting the potential of these compounds in drug development .

Investigation into IDO Inhibition

In a systematic study focusing on IDO inhibitors, several derivatives of imidazole were synthesized and tested for their binding affinity and inhibitory potency against IDO. The findings suggested that structural modifications at the imidazole ring could lead to improved inhibitors, with some compounds exhibiting up to ten-fold increased potency compared to standard references .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, AP29 (a structurally similar derivative) was prepared using brominated intermediates under reflux conditions, achieving a 58% yield (Ethanol, 24 hrs, 80°C). Key steps include alkylation of the imidazole nitrogen and subsequent purification via column chromatography (Rf = 0.79, silica gel) . Lower yields in some protocols (e.g., 37% for analogous compounds) may arise from steric hindrance or competing side reactions, emphasizing the need for optimized stoichiometry and temperature control .

Table 1: Synthesis Parameters for AP29 Analogue

ParameterValueSource
SolventEthanol
Reaction Time24 hours
Temperature80°C
Yield58%
Purification MethodColumn Chromatography (Rf 0.79)

Q. How is the structural characterization of this compound performed, and what spectral markers are critical?

Answer:
Structural confirmation relies on FT-IR , 1H/13C NMR , and HRMS . For AP29:

  • FT-IR peaks: 3808 cm⁻¹ (N-H stretch), 2914 cm⁻¹ (C=N), 2093 cm⁻¹ (C≡N) .
  • 1H NMR (DMSO-d6): δ 3.8–4.2 ppm (methylene protons), δ 2.5 ppm (methyl groups).
  • HRMS : Molecular ion [M+H]+ at m/z 325.39 . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring iterative recrystallization or 2D NMR (e.g., HSQC) for resolution .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to histamine receptors, and how do structural modifications alter activity?

Answer:
Molecular docking (AutoDock Vina) and QSAR modeling are used to predict interactions with histamine H1/H4 receptors. Substituents on the imidazole ring (e.g., methyl groups) enhance hydrophobic interactions with receptor pockets, while alkyl chain length modulates selectivity. For example, AP29’s thiadiazole moiety improves VEGFR-2 inhibition (IC50 ~0.5 μM), suggesting dual H1/H4 and kinase targeting .

Table 2: Key Pharmacophoric Features

FeatureRole in ActivityExample Modification
Imidazole N-methylEnhances lipophilicity2-methyl substitution
Thiadiazole coreStabilizes π-π stackingAP29 derivative
Alkyl linkerAdjusts binding depthPropynyl extension

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Answer:
Single-crystal X-ray diffraction (SHELXL) resolves tautomerism by identifying protonation states and bond lengths. For imidazole derivatives, the N1 vs. N3 protonation site can be confirmed via electron density maps. Discrepancies in earlier studies (e.g., conflicting NMR assignments) are addressed by comparing experimental data with DFT-optimized geometries (e.g., Gaussian09) .

Methodological Workflow:

Grow crystals (slow evaporation in methanol/water).

Collect diffraction data (Mo-Kα radiation, 100 K).

Refine using SHELXL (R-factor < 0.05).

Validate with Hirshfeld surface analysis .

Q. What in vitro assays are recommended for evaluating its dual H1/H4 receptor antagonism, and how are false positives mitigated?

Answer:

  • H1 Assay : Inhibition of histamine-induced Ca²⁺ flux in HEK293T cells (IC50 comparison with cetirizine).
  • H4 Assay : β-arrestin recruitment (Tag-lite® system).
  • Mitigation of False Positives :
    • Use orthogonal assays (e.g., GTPγS binding vs. β-arrestin).
    • Apply counterscreens (e.g., CYP450 inhibition).
    • Validate via siRNA knockdown of receptor isoforms .

Table 3: Representative IC50 Values for Analogues

CompoundH1 IC50 (nM)H4 IC50 (nM)Selectivity Index
AP29120 ± 1585 ± 101.4
Reference (Cetirizine)6.2 ± 0.8>10,000>1600

Propiedades

IUPAC Name

N-methyl-1-(2-methyl-1H-imidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIOHBFRXRJQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 3
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Reactant of Route 6
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.